2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol (3S, 4S, 6R, 7S)-1, 10-Bisaboladiene-3, 4-diol belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (3S, 4S, 6R, 7S)-1, 10-Bisaboladiene-3, 4-diol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (3S, 4S, 6R, 7S)-1, 10-bisaboladiene-3, 4-diol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (3S, 4S, 6R, 7S)-1, 10-bisaboladiene-3, 4-diol can be found in herbs and spices and turmeric. This makes (3S, 4S, 6R, 7S)-1, 10-bisaboladiene-3, 4-diol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 129673-87-6
VCID: VC21343472
InChI: InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3
SMILES: CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol

2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol

CAS No.: 129673-87-6

Cat. No.: VC21343472

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol - 129673-87-6

Specification

CAS No. 129673-87-6
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
IUPAC Name 2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol
Standard InChI InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3
Standard InChI Key YRFJMOGROZTYPC-UHFFFAOYSA-N
SMILES CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O
Canonical SMILES CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O
Appearance Oil

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Multiple identification codes and descriptors have been assigned to this compound to facilitate its cataloging and reference in scientific literature and databases. These identifiers are presented in Table 1.

Table 1: Identification Parameters of 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol

ParameterValue
CAS Registry Number129673-87-6
Molecular FormulaC₁₅H₂₆O₂
IUPAC Name(1S,2S,5S)-2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol
InChI KeyYRFJMOGROZTYPC-QPSCCSFWSA-N
SMILES (Canonical)CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O
SMILES (Isomeric)CC@H[C@@H]1CC@@HO

Structural Characteristics

Physical and Chemical Properties

Basic Properties

The physical and chemical properties of 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol provide insights into its behavior in biological systems and its potential applications in pharmaceutical research. These properties, derived from computational and experimental data, are summarized in Table 2.

Table 2: Physical and Chemical Properties of 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol

PropertyValue
Molecular Weight238.37 g/mol
Exact Mass238.193280068 g/mol
Topological Polar Surface Area (TPSA)40.50 Ų
XlogP3.30
Atomic LogP (AlogP)3.06
H-Bond Acceptor2
H-Bond Donor2
Rotatable Bonds4

The moderate lipophilicity (XlogP = 3.30) combined with hydrogen bonding capabilities (2 donors and 2 acceptors) suggests a balance between lipid and aqueous solubility, which is relevant for its potential biological activities and pharmacokinetic properties . The compound's molecular weight falls within the range typically associated with good oral bioavailability according to Lipinski's Rule of Five.

Spectroscopic Characteristics

The spectroscopic data for 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol, particularly its InChI representation (InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14+,15+/m1/s1), provides detailed information about its molecular connectivity and stereochemistry . This information is crucial for analytical identification and structural verification of the compound in research contexts.

Biological Significance

Relationship to Other Bioactive Compounds

This compound serves as an intermediate in the synthesis of Xanthorrhizol, a natural sesquiterpenoid isolated from the rhizome of Curcuma xanthorrhiza . Xanthorrhizol has demonstrated significant biological activities, including the induction of apoptosis and growth arrest in HCT116 human colon cancer cells . This connection highlights the potential importance of 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol in natural product chemistry and pharmaceutical research.

Pharmacological Properties

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol have been predicted through computational modeling. These predictions provide important insights into the compound's potential behavior in biological systems and its suitability as a drug candidate or lead compound. Key ADMET properties are presented in Table 3.

Table 3: Predicted ADMET Properties of 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol

PropertyPredictionProbability (%)
Human Intestinal AbsorptionPositive99.28%
Caco-2 PermeabilityPositive66.96%
Blood-Brain Barrier PenetrationPositive75.00%
Human Oral BioavailabilityNegative61.43%
Subcellular LocalizationMitochondria70.43%
OATP1B1 InhibitionPositive92.18%
OATP1B3 InhibitionPositive96.16%
P-glycoprotein InhibitionNegative96.87%
CYP3A4 InhibitionNegative79.23%
CYP2C9 InhibitionNegative89.49%
CarcinogenicityNegative88.00%

These computational predictions suggest favorable intestinal absorption and blood-brain barrier penetration, indicating potential for oral administration and central nervous system activity . The prediction of mitochondrial localization suggests possible interactions with cellular energy metabolism. Importantly, the compound shows low probability of inhibiting major cytochrome P450 enzymes, reducing the risk of drug-drug interactions if developed as a pharmaceutical agent.

Applications in Research and Industry

Use in Organic Synthesis

2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol serves as an important intermediate in the synthesis of complex organic molecules . Its structural features, including the cyclohexene ring, diol functionality, and alkyl side chain, provide versatile handles for further chemical modifications and transformations. Synthetic chemists utilize this compound in the development of new pharmaceuticals and agrochemicals, leveraging its stereochemical complexity to construct more elaborate molecular architectures .

The compound's role in the synthesis of Xanthorrhizol demonstrates its utility as a building block for accessing biologically active natural products and their derivatives . This application highlights the importance of 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol in bridging the gap between natural product chemistry and medicinal chemistry.

Role in Natural Product Chemistry

In natural product chemistry, 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol serves as a model compound for understanding the biosynthesis and structural diversity of sesquiterpenoids . Its identification in plants like Zingiber officinale contributes to the chemical profiling of these species and helps establish relationships between chemical constituents and biological activities .

The compound is also utilized in research focused on the isolation and characterization of novel natural products, serving as a reference standard for the identification of related structures in plant extracts and other natural sources .

SupplierPackage SizePrice (USD)
MACKLIN5.00 mg490.00
Acmec5.00 mg868.57

The relatively high cost per milligram reflects the compound's specialized nature and the complexity involved in its production or isolation . The limited package sizes indicate that it is primarily marketed for research applications rather than industrial-scale processes.

Synthesis Methods

Future Research Directions

Sustainable Production Approaches

As interest in natural products and their derivatives continues to grow, developing sustainable methods for producing 2-Methyl-5-(6-methylhept-5-en-2-yl)cyclohex-3-ene-1,2-diol becomes increasingly important. Future research might explore biotechnological approaches, such as metabolic engineering of microorganisms or plant cell cultures, to produce the compound more efficiently than traditional chemical synthesis or extraction from plant materials.

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